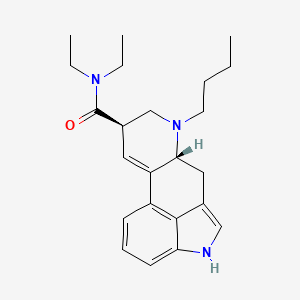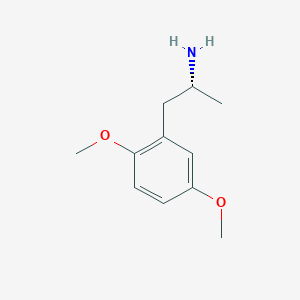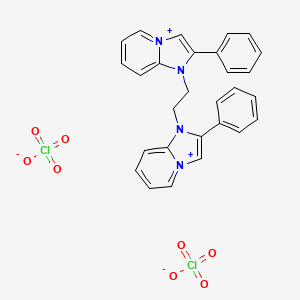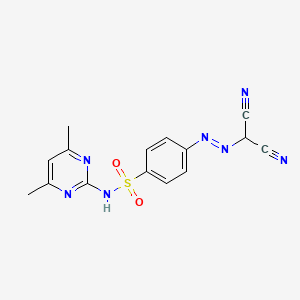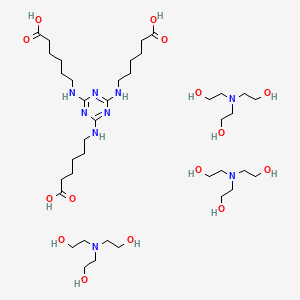![molecular formula C24H29N5O7 B12776425 Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methyl-4-nitrophenyl)azo]phenyl]- CAS No. 73287-49-7](/img/structure/B12776425.png)
Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methyl-4-nitrophenyl)azo]phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(Bis(2-(acetyloxy)ethyl)amino)-2-((2-methyl-4-nitrophenyl)azo)phenyl)propanamide is a complex organic compound that features a combination of azo, nitro, and amide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(Bis(2-(acetyloxy)ethyl)amino)-2-((2-methyl-4-nitrophenyl)azo)phenyl)propanamide typically involves multiple steps:
Formation of the azo compound: This step involves the diazotization of 2-methyl-4-nitroaniline followed by coupling with a suitable phenol or aniline derivative.
Introduction of the bis(2-(acetyloxy)ethyl)amino group: This step involves the reaction of the azo compound with bis(2-(acetyloxy)ethyl)amine under appropriate conditions.
Formation of the propanamide group: This step involves the acylation of the resulting compound with propanoyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-(Bis(2-(acetyloxy)ethyl)amino)-2-((2-methyl-4-nitrophenyl)azo)phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The acetyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Common reagents include sodium borohydride or catalytic hydrogenation.
Substitution: Common reagents include nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo group typically yields corresponding amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Potential use in drug development or as a therapeutic agent.
Industry: Potential use in the development of dyes, pigments, or materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(5-(Bis(2-(acetyloxy)ethyl)amino)-2-((2-methyl-4-nitrophenyl)azo)phenyl)propanamide depends on its specific application. For example, in biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-(Bis(2-hydroxyethyl)amino)-2-((2-methyl-4-nitrophenyl)azo)phenyl)propanamide
- N-(5-(Bis(2-(methoxy)ethyl)amino)-2-((2-methyl-4-nitrophenyl)azo)phenyl)propanamide
Uniqueness
N-(5-(Bis(2-(acetyloxy)ethyl)amino)-2-((2-methyl-4-nitrophenyl)azo)phenyl)propanamide is unique due to the presence of both acetyloxy and azo functional groups, which may impart specific chemical and physical properties.
Propiedades
Número CAS |
73287-49-7 |
|---|---|
Fórmula molecular |
C24H29N5O7 |
Peso molecular |
499.5 g/mol |
Nombre IUPAC |
2-[N-(2-acetyloxyethyl)-4-[(2-methyl-4-nitrophenyl)diazenyl]-3-(propanoylamino)anilino]ethyl acetate |
InChI |
InChI=1S/C24H29N5O7/c1-5-24(32)25-23-15-19(28(10-12-35-17(3)30)11-13-36-18(4)31)6-9-22(23)27-26-21-8-7-20(29(33)34)14-16(21)2/h6-9,14-15H,5,10-13H2,1-4H3,(H,25,32) |
Clave InChI |
XDHDLSSOIBXFHJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NC1=C(C=CC(=C1)N(CCOC(=O)C)CCOC(=O)C)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


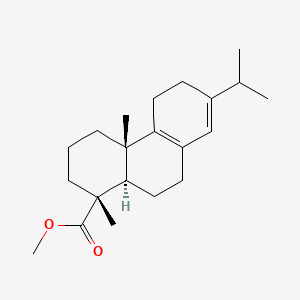





![2-(7-chloro-5-(111C)methyl-4-oxo-3-phenylpyridazino[4,5-b]indol-1-yl)-N,N-dimethylacetamide](/img/structure/B12776377.png)
